molecular formula C9H5FN2O2S B13674957 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid

Cat. No.: B13674957
M. Wt: 224.21 g/mol
InChI Key: ZZPMNSXBDOLZFP-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety.

Preparation Methods

The synthesis of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(3-Chloropyridin-4-yl)thiazole-4-carboxylic acid: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    2-(3-Bromopyridin-4-yl)thiazole-4-carboxylic acid: The bromine atom can also influence the compound’s reactivity and interactions

These comparisons highlight the unique properties of this compound, particularly its potential for specific applications in various fields.

Properties

Molecular Formula

C9H5FN2O2S

Molecular Weight

224.21 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

ZZPMNSXBDOLZFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=CS2)C(=O)O)F

Origin of Product

United States

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